2,4,6-Trichloroanisole
Overview
Description
2,4,6-Trichloroanisole (TCA) is a chemical compound known for its strong, musty odor and is often associated with cork taint in wines. It has a very low sensory threshold and can be detected at concentrations as low as approximately 5 ng/L in wine . TCA is not only found in wines but also in various foods and packaging materials . The presence of TCA can result from fungal activity, where fungi such as Paecilomyces variotii and Penicillium crustosum can methylate 2,4,6-trichlorophenol to produce TCA .
Synthesis Analysis
Molecular Structure Analysis
Chemical Reactions Analysis
TCA can undergo various chemical reactions, particularly oxidation. One study investigated the oxidation of TCA by UV-activated persulfate, where 2,4,6-trichlorophenol (TCP) was identified as the major oxidation product . Another study explored the degradation of TCA using persulfate activated with iron of different valences, confirming the presence of an Fe2+-Fe3+ redox cycle in the iron-activated persulfate systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of TCA are indirectly mentioned through its detection and extraction methods. For instance, supercritical fluid extraction (SFE) using supercritical carbon dioxide has been optimized for extracting TCA from cork stoppers, indicating its volatility and solubility properties . Additionally, methods such as headspace single-drop microextraction (HS-SDME) and ultrasound-assisted emulsification microextraction have been developed for the preconcentration and determination of TCA in wine samples, which also reflect on its chemical properties . The detection limits for TCA in wine samples have been reported to be as low as 0.6-0.7 ng L(-1) .
Relevant Case Studies
Several case studies have been conducted to detect and quantify TCA in various samples. For example, a method using gas chromatography-mass spectrometry (GC-MS) was validated for the determination of TCA in cork stoppers, with TCA levels in tainted corks ranging from 0.13 to 2.11 microg/g of cork . Another study developed a rapid assay for the direct detection of TCA in cork samples without the need for extraction, capable of detecting TCA concentrations down to 0.2 ppt . Additionally, the determination of TCA in wine using microextraction in packed syringe (MEPS) and gas chromatography-mass spectrometry (GC-MS) has been reported, with limits of detection in the range of 0.17-0.49 microg L(-1) .
Scientific Research Applications
Detection and Quantification in Wine and Cork
- Voltammetry for Quantification : Cyclic voltammetry is a practical method to detect 2,4,6-trichloroanisole in aqueous samples from cork planks. It offers a portable, cost-effective, and rapid approach for in-situ industrial applications, which can be critical in preventing wine contamination (Peres et al., 2013).
- Dispersive Liquid-Liquid Microextraction and Derivatization : This method, along with gas chromatography, enables the simultaneous determination of chloroanisoles, including 2,4,6-trichloroanisole, in water samples. It's efficient for identifying major taste and odor compounds in water (Bai et al., 2016).
- Supercritical Fluid Extraction from Cork Stoppers : This technique efficiently extracts 2,4,6-trichloroanisole from cork stoppers, aiding in addressing cork taint in wines (Taylor et al., 2000).
- Ultrasound-Assisted Emulsification Microextraction : This method is effective for preconcentrating 2,4,6-trichloroanisole from wine samples for gas chromatography analysis (Fontana et al., 2010).
Impact on Wine Quality
- Masking of Olfactory Notes : 2,4,6-trichloroanisole has a masking effect on various aromatic notes in wine, even at infra-threshold concentrations. This effect can be assumed to occur at the receptor level (Tempère et al., 2017).
- GC-HRMS for Off-Flavor Detection : Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry is used to determine 2,4,6-trichloroanisole in wine. It helps in identifying off-flavor compounds in bottled wines (Bianco et al., 2009).
Formation and Treatment in Drinking Water
- Formation in Drinking Water Treatment : Biomethylation of 2,4,6-trichlorophenol to 2,4,6-trichloroanisole can occur during chlorine disinfection of drinking water, leading to taste and odor issues (Karlsson et al., 1995).
- Photocatalytic Degradation in Gas Phase : Photocatalytic degradation using nanocrystalline Titania film efficiently degrades 2,4,6-trichloroanisole in cork-stopper storage environments (Vlachos et al., 2008).
- Gamma Radiation for Cork Stopper Treatment : Gamma radiation can effectively reduce or transform 2,4,6-trichloroanisole in cork stoppers, potentially eliminating contamination in wine (Pereira et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3,5-trichloro-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVOGSZTONGSQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O | |
Record name | 2,4,6-trichloroanisole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/2,4,6-trichloroanisole | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073886 | |
Record name | Benzene, 1,3,5-trichloro-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1,3,5-Trichloro-2-methoxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029643 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
241.00 °C. @ 760.00 mm Hg | |
Record name | 1,3,5-Trichloro-2-methoxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029643 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.01 mg/mL at 20 °C | |
Record name | 1,3,5-Trichloro-2-methoxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029643 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2,4,6-Trichloroanisole | |
CAS RN |
87-40-1 | |
Record name | 2,4,6-Trichloroanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4,6-Trichloroanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087401 | |
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Record name | Tyrene | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35142 | |
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Record name | Benzene, 1,3,5-trichloro-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-trichloroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.585 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4,6-TRICHLOROANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31O3X41254 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1,3,5-Trichloro-2-methoxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029643 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
61 - 62 °C | |
Record name | 1,3,5-Trichloro-2-methoxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029643 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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